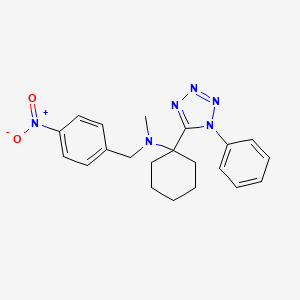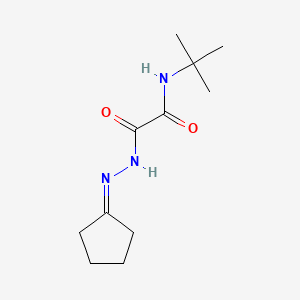
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine, also known as Ro-15-4513, is a compound that has been widely studied in scientific research. This compound is a positive allosteric modulator of the GABAA receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety and sedation.
作用機序
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a positive allosteric modulator of the GABAA receptor, meaning that it enhances the activity of this receptor in the presence of GABA. This compound binds to a specific site on the GABAA receptor, known as the benzodiazepine site, and enhances the binding of GABA to the receptor. This leads to increased chloride ion influx into the neuron, which hyperpolarizes the cell and reduces its excitability. This mechanism of action is similar to that of benzodiazepines, which are a class of drugs commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine are primarily related to its effects on the GABAA receptor. This compound has been shown to enhance the sedative and anxiolytic effects of GABA in animal models, and it can block the effects of alcohol on the GABAA receptor. N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine has also been shown to have anticonvulsant effects in animal models, and it may have potential therapeutic applications for the treatment of epilepsy.
実験室実験の利点と制限
One advantage of using N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine in lab experiments is that it is a selective modulator of the GABAA receptor, meaning that it does not affect other neurotransmitter receptors in the brain. This makes it a useful tool for studying the specific effects of GABAA receptor modulation on behavior and physiology. However, one limitation of using N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is that it has a short half-life in vivo, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to achieve consistent and long-lasting effects in animal models.
将来の方向性
There are several future directions for research on N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine. One area of interest is the potential therapeutic applications of this compound for the treatment of anxiety, insomnia, and epilepsy. Another area of interest is the role of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine in the development of alcohol tolerance and dependence, as this compound has been shown to block the effects of alcohol on the GABAA receptor. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine, as well as its potential side effects and toxicity.
合成法
The synthesis of N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine involves several steps. The starting material is cyclohexanone, which is first converted to 1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanol through a Grignard reaction. The resulting alcohol is then converted to the corresponding chloride, which is reacted with N-methyl-N-(4-nitrobenzyl)amine to give N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine. The overall yield of this synthesis method is about 20%.
科学的研究の応用
N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine has been widely used in scientific research to study the role of the GABAA receptor in anxiety and sedation. This compound has been shown to enhance the activity of the GABAA receptor, leading to increased sedation and anxiolysis in animal models. N-methyl-N-(4-nitrobenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine has also been used to study the effects of alcohol on the GABAA receptor, as it can block the effects of alcohol on this receptor.
特性
IUPAC Name |
N-methyl-N-[(4-nitrophenyl)methyl]-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-25(16-17-10-12-19(13-11-17)27(28)29)21(14-6-3-7-15-21)20-22-23-24-26(20)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTLURVHQIFODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C2(CCCCC2)C3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dichlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100975.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B5100983.png)
![5,8-dimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B5100987.png)
![4-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}thiomorpholine](/img/structure/B5100988.png)
![methyl 4-(aminocarbonyl)-5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5100995.png)
![1-acetyl-17-(1,3-benzodioxol-5-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101008.png)
acetic acid](/img/structure/B5101016.png)

![N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5101035.png)
![4-(3-{[(3-nitrophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5101043.png)
![2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5101057.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101063.png)

![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)